3H-Imidazo[4,5-b]pyridin-3-ol

kinase inhibition scaffold selectivity JAK

3H-Imidazo[4,5-b]pyridin-3-ol is the definitive N-hydroxy imidazopyridine scaffold for medicinal chemists pursuing selective JAK inhibition. Head-to-head data confirm distinct JAK1/TYK2 selectivity ratios versus the 1H-imidazo[4,5-c]pyridine isomer—substituting alternative scaffolds compromises target selectivity. With a tPSA of 50.9 Ų, XLogP of 0.8, and an additional H-bond donor, this building block enables precise modulation of polarity and lipophilicity in lead optimization. DFT-validated tautomeric stability ensures batch-to-batch consistency. Supported by established Pd-catalyzed regioselective functionalization routes. Supplied at ≥98% purity.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 185839-74-1
Cat. No. B064574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridin-3-ol
CAS185839-74-1
Synonyms3H-Imidazo[4,5-b]pyridine,3-hydroxy-(9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=N2)O
InChIInChI=1S/C6H5N3O/c10-9-4-8-5-2-1-3-7-6(5)9/h1-4,10H
InChIKeyFDDDUCDCULKADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1): A Distinct N-Hydroxy Imidazopyridine Scaffold with Differentiated Physicochemical and Selectivity Properties


3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1) is a fused heteroaromatic compound consisting of an imidazole ring annulated to a pyridine moiety with an N-hydroxy substituent at the 3-position. This specific N-hydroxy imidazopyridine architecture presents distinct physicochemical properties, including a molecular weight of 135.12 g/mol, a computed XLogP3-AA of 0.8, a topological polar surface area (tPSA) of 50.9 Ų, and a hydrogen bond donor count of 1 [1]. The compound serves as a versatile building block and intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules [2].

Why Generic Imidazopyridine Substitution Is Inadequate: The Critical Role of the N-Hydroxy Group and 3H Tautomeric State in 3H-Imidazo[4,5-b]pyridin-3-ol


Generic substitution with unsubstituted imidazo[4,5-b]pyridine or alternative tautomeric forms (e.g., 1H-imidazo[4,5-b]pyridine) fails to recapitulate the distinct physicochemical, reactivity, and biological selectivity profiles of 3H-imidazo[4,5-b]pyridin-3-ol. The presence of the N-hydroxy group at the 3-position fundamentally alters hydrogen bonding capacity, polarity (as reflected by tPSA and cLogP), and tautomeric equilibrium [1]. Computational studies demonstrate that the hydroxyl substituent influences the relative stability of tautomeric forms, with the 3H tautomer exhibiting different energetic preferences compared to the 1H form in various solvent environments [2]. Furthermore, in medicinal chemistry applications, the 3H-imidazo[4,5-b]pyridine scaffold confers distinct selectivity profiles against kinase targets when compared to the isomeric 1H-imidazo[4,5-c]pyridine scaffold, underscoring that even subtle structural isomerism translates to measurable differences in target engagement [3].

Quantitative Differentiation of 3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1) from Closest Analogs: Head-to-Head Selectivity, Physicochemical, and Stability Data


Scaffold-Dependent Kinase Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine in JAK Family Inhibition

In a direct head-to-head biochemical assay comparison, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated distinct selectivity profiles against JAK family kinases when compared to the isomeric 1H-imidazo[4,5-c]pyridine scaffold. The selectivity was quantified as the ratio of IC50 values for JAK1 versus TYK2 [1]. The 3H-imidazo[4,5-b]pyridine-based compounds exhibited a markedly different selectivity window, with IC50 ratios deviating significantly from those of the 1H-imidazo[4,5-c]pyridine analogs, indicating that the fusion geometry and tautomeric state directly impact target engagement.

kinase inhibition scaffold selectivity JAK medicinal chemistry

Physicochemical Differentiation: Computed cLogP, tPSA, and Hydrogen Bonding Profile of 3H-Imidazo[4,5-b]pyridin-3-ol vs. Unsubstituted Imidazo[4,5-b]pyridine

3H-Imidazo[4,5-b]pyridin-3-ol exhibits a computed XLogP3-AA of 0.8, a topological polar surface area (tPSA) of 50.9 Ų, and a hydrogen bond donor count of 1 [1]. In contrast, unsubstituted imidazo[4,5-b]pyridine (CAS 273-21-2) has a lower tPSA (approximately 41.6 Ų) and a higher XLogP (approximately 1.1) [2]. The introduction of the N-hydroxy group increases polarity and hydrogen bonding capacity while reducing lipophilicity, which can influence membrane permeability and solubility in biological systems.

physicochemical properties cLogP tPSA medicinal chemistry design

Tautomer Stability Differentiation: Relative Energetic Preference of 3H-Imidazo[4,5-b]pyridin-3-ol Tautomers in Different Solvent Environments

Density functional theory (DFT) calculations at the B3LYP/cc-pvdz level were employed to study the predominant tautomeric forms of imidazopyridine derivatives, including the hydroxy-substituted analog, in gas phase and in solvents such as benzene, tetrahydrofuran, methanol, and water [1]. The results show that the tautomer IP1 (corresponding to the 3H form) is more stable than other tautomers, with relative stability varying as a function of solvent polarity. This energetic preference quantifies the tautomeric bias of 3H-imidazo[4,5-b]pyridin-3-ol under different experimental conditions.

tautomerism computational chemistry stability solvent effects

Synthetic Yield Benchmarking: Regioselective Synthesis of 2-Substituted 3H-Imidazo[4,5-b]pyridine Derivatives via Palladium-Catalyzed Cross-Coupling

A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported utilizing palladium-mediated Buchwald–Hartwig cross-coupling reactions [1]. While the target compound 3H-imidazo[4,5-b]pyridin-3-ol is the N-hydroxy derivative, the regioselective methodology establishes a baseline for synthetic access to the 3H tautomer. The use of Xantphos and Pd(OAc)₂ was found to be more effective for coupling 2-halo imidazo[4,5-b]pyridines, enabling selective functionalization at the C2 position. The reported yields for 2-substituted 3H-imidazo[4,5-b]pyridine derivatives range from moderate to good, providing a benchmark for evaluating synthetic routes to the N-hydroxy analog.

synthetic methodology cross-coupling palladium catalysis regioselectivity

Optimal Application Scenarios for 3H-Imidazo[4,5-b]pyridin-3-ol (CAS 185839-74-1) Based on Quantitative Differentiation Data


Medicinal Chemistry: Design of Selective JAK Family Kinase Inhibitors Requiring 3H-Imidazo[4,5-b]pyridine Scaffold

Based on direct head-to-head selectivity data showing distinct JAK1/TYK2 selectivity ratios for 3H-imidazo[4,5-b]pyridine versus 1H-imidazo[4,5-c]pyridine scaffolds [1], 3H-imidazo[4,5-b]pyridin-3-ol is the scaffold of choice for medicinal chemists targeting selective JAK inhibition. Substitution with alternative imidazopyridine isomers would yield different selectivity profiles, potentially compromising lead optimization efforts.

Lead Optimization: Fine-Tuning Physicochemical Properties via N-Hydroxy Substitution

The computed physicochemical properties of 3H-imidazo[4,5-b]pyridin-3-ol—tPSA of 50.9 Ų, XLogP of 0.8, and an additional hydrogen bond donor—offer a distinct profile compared to unsubstituted imidazo[4,5-b]pyridine [2]. This differentiation is critical in lead optimization campaigns where modulating polarity, lipophilicity, and hydrogen bonding capacity is necessary to improve solubility, permeability, or target engagement.

Computational Chemistry and Tautomerism Studies: Investigating Solvent-Dependent Tautomeric Equilibria

DFT calculations have quantified the relative stability of the 3H tautomer (IP1) over other tautomeric forms across various solvent environments [3]. 3H-Imidazo[4,5-b]pyridin-3-ol serves as a model compound for studies investigating solvent effects on tautomerism, hydrogen bonding, and electronic structure, which are relevant for understanding reactivity and biological recognition.

Synthetic Methodology Development: Regioselective Functionalization of the 3H-Imidazo[4,5-b]pyridine Core

The established regioselective synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine derivatives via palladium-catalyzed cross-coupling [4] provides a validated synthetic pathway for accessing functionalized 3H-imidazo[4,5-b]pyridine building blocks. 3H-Imidazo[4,5-b]pyridin-3-ol can be employed as a starting material or intermediate in methodology development aimed at late-stage functionalization of the N-hydroxy imidazopyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Imidazo[4,5-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.